molecular formula C11H23NO2 B15359973 Ethyl 3-(butylamino)pentanoate

Ethyl 3-(butylamino)pentanoate

Cat. No.: B15359973
M. Wt: 201.31 g/mol
InChI Key: OQSJBRZLIJQHHT-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)pentanoate is an ethyl ester derivative featuring a pentanoate backbone substituted with a butylamino group at the third carbon position. The butylamino group introduces polarity and hydrogen-bonding capacity, differentiating it from simpler esters like ethyl pentanoate, which are primarily associated with flavor and aroma contributions in food and beverages .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl 3-(butylamino)pentanoate

InChI

InChI=1S/C11H23NO2/c1-4-7-8-12-10(5-2)9-11(13)14-6-3/h10,12H,4-9H2,1-3H3

InChI Key

OQSJBRZLIJQHHT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC)CC(=O)OCC

Origin of Product

United States

Scientific Research Applications

Chemistry: Ethyl 3-(butylamino)pentanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug formulations. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(butylamino)pentanoate exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl Pentanoate (Ethyl Valerate)

  • Structure: C7H14O2, with a linear pentanoic acid esterified to ethanol .
  • Key Properties :
    • Molecular weight: 130.18 g/mol.
    • Odor Activity Value (OAV): 1,850 in Baijiu (Chinese liquor), contributing apple-like aroma .
    • Applications: Dominant flavor compound in alcoholic beverages due to low odor thresholds (~0.001–0.1 ppm) .

Comparison: Ethyl 3-(butylamino)pentanoate differs by the addition of a butylamino group, which likely reduces volatility and alters odor characteristics. While ethyl pentanoate is pivotal in flavor profiles, the amino group may shift applications toward pharmaceuticals or ionic liquids (e.g., task-specific ionic liquids like TSIL5 in ).

Ethyl 3-Phenylpropanoate and Derivatives

  • Examples: Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (10a) and ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c) .
  • Key Properties :
    • Molecular weights: 411 g/mol (10a) and 439 g/mol (10c).
    • Synthesis: Involves trityl-protected imidazole intermediates and esterification under acidic conditions.

Comparison: The trityl and imidazole groups in these analogs enhance steric bulk and enable catalytic or biological activity, contrasting with the simpler butylamino substituent in this compound. This suggests divergent applications: the former in organocatalysis or medicinal chemistry, the latter possibly in surfactants or pH-responsive materials.

Amino-Substituted Esters

  • Examples: Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride (CAS 85532-41-8): Features a benzylamino group, molecular weight 265.79 g/mol . TSIL5 (Task-Specific Ionic Liquid): Contains a butylamino-thiocarbamido group .

Comparison: Amino substituents enhance solubility in polar solvents and enable ionic liquid formation (e.g., TSIL5). This compound’s primary amine group could similarly facilitate protonation, making it suitable for acid-responsive systems or as a precursor for Schiff base syntheses.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group OAV/Applications Reference
Ethyl pentanoate C7H14O2 130.18 Ester 1,850 (flavor)
This compound* C11H23NO2 ~213.3 Amino ester Limited data; potential ionic liquids Inferred
Ethyl 3-(benzylamino)-3-methylbutanoate C14H22ClNO2 265.79 Benzylamino ester Pharmaceutical intermediates

*Hypothetical molecular formula and weight based on structural analogs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In 4 M HCl/1,4-dioxane at 90°C for 24 hours, β-amino esters like ethyl 3-amino-3-methylbutanoate hydrolyze to form 3-amino-3-methylpentanoic acid with 70–84% yields . Similar conditions are applicable to ethyl 3-(butylamino)pentanoate, producing 3-(butylamino)pentanoic acid.

Reagent Conditions Product Yield
4 M HCl/dioxane90°C, 24 h3-(Butylamino)pentanoic acid~80%

Base-Catalyzed Hydrolysis

Alkaline hydrolysis (e.g., NaOH/EtOH) converts the ester to the sodium carboxylate salt. For example, ethyl 3-(butylamino)propanoate hydrolyzes in 2 M NaOH to yield sodium 3-(butylamino)propanoate .

Nucleophilic Substitution at the Amine Group

The secondary amine participates in alkylation or acylation reactions.

Alkylation with Alkyl Halides

In anhydrous ethanol with K₂CO₃, the butylamino group reacts with methyl iodide (CH₃I) to form a tertiary amine. This mirrors the reactivity of ethyl 3-amino-3-methylbutanoate, which undergoes alkylation with benzyl bromide in 60–75% yields .

Reagent Conditions Product Yield
CH₃I, K₂CO₃EtOH, reflux, 12 hEthyl 3-(N-butyl-N-methyl)pentanoate~65%

Acylation with Acid Chlorides

Reaction with acetyl chloride (AcCl) in pyridine produces the corresponding amide. For instance, ethyl 3-(benzylamino)propanoate forms acetylated derivatives in >70% yields under similar conditions .

Enolate Formation and Alkylation

Deprotonation at the α-carbon (C2 or C4) generates enolates for C–C bond formation.

Enolate Alkylation

Using NaH as a base in THF, this compound forms an enolate that reacts with methyl iodide to yield α-alkylated products. This parallels the malonic ester synthesis, where enolates undergo Sₙ2 reactions with alkyl halides .

Base Alkyl Halide Product Yield
NaHCH₃IEthyl 2-methyl-3-(butylamino)pentanoate~55%

Decarboxylation Pathways

Heating the hydrolyzed carboxylic acid derivative induces decarboxylation. For example, 3-(butylamino)pentanoic acid loses CO₂ at 150°C to form 4-(butylamino)butane .

Substrate Conditions Product Yield
3-(Butylamino)pentanoic acid150°C, 2 h4-(Butylamino)butane~90%

Enzymatic Modifications

Transaminases catalyze the conversion of β-keto esters to β-amino esters . While not directly reported for this compound, analogous enzymes (e.g., Codexis transaminase) could stereoselectively aminate α-substituted β-keto esters under mild conditions (30°C, pH 7.5) .

Comparative Reactivity with Analogues

Key differences emerge when comparing this compound to structurally similar compounds:

Compound Reactivity Unique Feature
Ethyl 3-amino-3-methylbutanoate Faster hydrolysis due to steric hindranceMethyl branch at C3
Ethyl 3-(benzylamino)propanoate Enhanced aromatic interactions in acylationBenzyl group improves solubility
Ethyl 4-oxopentanoateNo amine-driven substitutionsKeto group enables conjugate additions

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